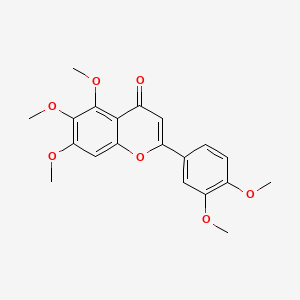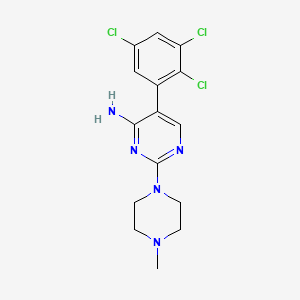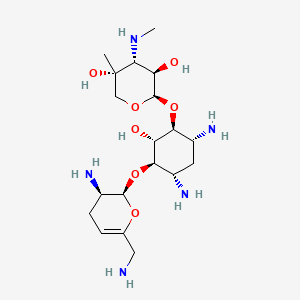
Sonepiprazole mesylate
Übersicht
Beschreibung
Sonepiprazole Mesylate is a compound belonging to the phenylpiperazine class, known for its highly selective antagonistic action on the dopamine D4 receptor . This compound has been investigated for its potential use in treating schizophrenia and other cognitive impairments, although it did not show significant benefits in clinical trials compared to other antipsychotic agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sonepiprazole Mesylate involves the reaction of 4-(4-{2-[(1S)-3,4-dihydro-1H-isochromen-1-yl]ethyl}piperazin-1-yl)benzenesulfonamide with methanesulfonic acid. The reaction typically occurs under controlled conditions to ensure the formation of the mesylate salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Sonepiprazole-Mesylat unterliegt aufgrund des Vorhandenseins der Mesylatgruppe, die eine gute Abgangsgruppe ist, hauptsächlich Substitutionsreaktionen .
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Diese Reaktionen beinhalten oft Nukleophile wie Natriumchlorid oder Natriumbromid unter milden Bedingungen.
Oxidation und Reduktion: Weniger häufig, aber unter bestimmten Bedingungen können Oxidations- und Reduktionsreaktionen auftreten, die die funktionellen Gruppen verändern, die an den Phenylpiperazin-Kern gebunden sind.
Hauptprodukte: Die Hauptprodukte dieser Reaktionen hängen von den verwendeten spezifischen Nukleophilen und Bedingungen ab. Beispielsweise würde die Substitution mit Natriumchlorid ein Chloridderivat von Sonepiprazole ergeben .
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Modellverbindung zur Untersuchung der selektiven Dopaminrezeptor-Antagonisierung verwendet.
5. Wirkmechanismus
Sonepiprazole-Mesylat entfaltet seine Wirkung durch selektive Bindung an und Antagonisierung des Dopamin-D4-Rezeptors . Diese Wirkung blockiert die Aktivität des Rezeptors, was sich vermutlich auf kognitive Funktionen und Verhaltensreaktionen auswirkt. Die Verbindung beeinflusst andere Dopaminrezeptoren nicht signifikant, was sie hochspezifisch macht .
Ähnliche Verbindungen:
Phenylpiperazin-Derivate: Verbindungen wie PNU-142633 und Terikalant weisen strukturelle Ähnlichkeiten mit Sonepiprazole-Mesylat auf und wirken auch auf Dopaminrezeptoren.
Andere Dopamin-Antagonisten: Verbindungen wie Haloperidol und Olanzapin, obwohl sie strukturell nicht ähnlich sind, zielen auch auf Dopaminrezeptoren ab, jedoch mit breiteren Rezeptorprofilen.
Einzigartigkeit: Die Einzigartigkeit von Sonepiprazole-Mesylat liegt in seiner hohen Selektivität für den Dopamin-D4-Rezeptor, was es von anderen Dopamin-Antagonisten unterscheidet, die oft mehrere Rezeptorsubtypen beeinflussen . Diese Selektivität reduziert die Wahrscheinlichkeit von Nebenwirkungen, die üblicherweise mit einer breiteren Dopaminrezeptor-Antagonisierung verbunden sind .
Wirkmechanismus
Sonepiprazole Mesylate exerts its effects by selectively binding to and antagonizing the dopamine D4 receptor . This action blocks the receptor’s activity, which is believed to modulate cognitive functions and behavioral responses. The compound does not significantly affect other dopamine receptors, making it highly selective .
Vergleich Mit ähnlichen Verbindungen
Phenylpiperazine Derivatives: Compounds like PNU-142633 and Terikalant share structural similarities with Sonepiprazole Mesylate and also act on dopamine receptors.
Other Dopamine Antagonists: Compounds such as haloperidol and olanzapine, although not structurally similar, also target dopamine receptors but with broader receptor profiles.
Uniqueness: this compound’s uniqueness lies in its high selectivity for the dopamine D4 receptor, which distinguishes it from other dopamine antagonists that often affect multiple receptor subtypes . This selectivity reduces the likelihood of side effects commonly associated with broader dopamine receptor antagonism .
Eigenschaften
IUPAC Name |
4-[4-[2-[(1S)-3,4-dihydro-1H-isochromen-1-yl]ethyl]piperazin-1-yl]benzenesulfonamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S.CH4O3S/c22-28(25,26)19-7-5-18(6-8-19)24-14-12-23(13-15-24)11-9-21-20-4-2-1-3-17(20)10-16-27-21;1-5(2,3)4/h1-8,21H,9-16H2,(H2,22,25,26);1H3,(H,2,3,4)/t21-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNAQGUENCOUHQ-BOXHHOBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1COC(C2=CC=CC=C21)CCN3CCN(CC3)C4=CC=C(C=C4)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O.C1CO[C@H](C2=CC=CC=C21)CCN3CCN(CC3)C4=CC=C(C=C4)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168957 | |
| Record name | Sonepiprazole mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170858-34-1 | |
| Record name | Sonepiprazole mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170858341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sonepiprazole mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SONEPIPRAZOLE MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/980MD32QLW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-[4-(Furan-2-amido)benzamido]-2-hydroxybenzoic acid](/img/structure/B1680982.png)








